N-tert-butyl-N-(5-chloro-4-methylpyridin-3-yl)carbamate
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Overview
Description
N-tert-butyl-N-(5-chloro-4-methylpyridin-3-yl)carbamate is a chemical compound known for its unique structure and properties. It is characterized by the presence of a tert-butyl group, a chloro-substituted pyridine ring, and a carbamate functional group. This compound is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-N-(5-chloro-4-methylpyridin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 5-chloro-4-methylpyridine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction with aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-N-(5-chloro-4-methylpyridin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various solvents like 1,4-dioxane and methylene chloride . Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted carbamates.
Scientific Research Applications
N-tert-butyl-N-(5-chloro-4-methylpyridin-3-yl)carbamate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-tert-butyl-N-(5-chloro-4-methylpyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. It can form coordination bonds with transition metals, participate in catalytic reactions, and undergo various organic transformations . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-tert-butyl-N-(5-chloro-4-methylpyridin-3-yl)carbamate include:
- tert-Butyl carbamate
- N-tert-butyl-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide
- tert-Butyl (4-bromobutyl)carbamate
Uniqueness
This compound is unique due to its specific combination of functional groups and its reactivity profile. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H14ClN2O2- |
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Molecular Weight |
241.69 g/mol |
IUPAC Name |
N-tert-butyl-N-(5-chloro-4-methylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H15ClN2O2/c1-7-8(12)5-13-6-9(7)14(10(15)16)11(2,3)4/h5-6H,1-4H3,(H,15,16)/p-1 |
InChI Key |
BMGCZDJVOGJUAE-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=NC=C1N(C(=O)[O-])C(C)(C)C)Cl |
Origin of Product |
United States |
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